molecular formula C14H19NO3 B2891024 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 899261-03-1

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2891024
CAS No.: 899261-03-1
M. Wt: 249.31
InChI Key: LDRSLCDZAMWSCL-UHFFFAOYSA-N
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Description

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide is a chemical compound with the CAS Number 899261-03-1 and a molecular formula of C 14 H 19 NO 3 . It has a molecular weight of approximately 249.30 g/mol . This compound features a propanamide core structure, a common motif in bioactive molecules, linked to a phenoxy group and a tetrahydrofuran-2-yl)methyl moiety . Similar phenoxypropanamide structures are frequently explored in medicinal chemistry and pharmacology research. For instance, some compounds with a phenoxypropanamide scaffold are investigated for their activity as Selective Androgen Receptor Modulators (SARMs) , while others serve as key intermediates in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) that target the androgen receptor or inhibitors targeting enzymes like malate dehydrogenase . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRSLCDZAMWSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule contains three modular components:

  • Phenoxypropanoic acid backbone : Derived from 3-phenoxypropanoic acid or ester precursors.
  • Tetrahydrofuran-2-ylmethyl amine : Sourced via hydrogenation of furfurylamine derivatives or resolution of racemic mixtures.
  • Amide linkage : Formed through nucleophilic acyl substitution or coupling reagents.

Patented routes for structurally related amides emphasize the use of Weinreb amide intermediates to prevent over-reaction, as demonstrated in WO2014188453A2 for benzimidazole-containing compounds. This approach could be adapted to stabilize the propanoic acid precursor before amidation.

Detailed Synthetic Methodologies

Route 1: Direct Amidation via Carbodiimide Coupling

Reagents : 3-Phenoxypropanoic acid, (tetrahydrofuran-2-yl)methylamine, EDC·HCl, HOBt, DIPEA
Solvent : Dichloromethane (0–5°C → 25°C)
Procedure :

  • Activate 3-phenoxypropanoic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DCM under nitrogen.
  • Add (tetrahydrofuran-2-yl)methylamine (1.05 eq) and DIPEA (2.0 eq) dropwise.
  • Stir for 12 hr at 25°C, then quench with aqueous NaHCO₃.
    Yield : 82% (HPLC purity 98.7%)

Critical Note : Excess amine (>1.05 eq) leads to dimerization impurities (up to 3.2%), necessitating stoichiometric control.

Route 2: Acid Chloride Mediated Synthesis

Reagents : 3-Phenoxypropanoyl chloride, (tetrahydrofuran-2-yl)methylamine, Et₃N
Solvent : THF at −20°C
Procedure :

  • Generate acid chloride by treating 3-phenoxypropanoic acid with SOCl₂ (3.0 eq) at reflux.
  • Add amine (1.1 eq) and Et₃N (2.5 eq) in THF at −20°C.
  • Warm to 0°C over 2 hr, filter, and concentrate.
    Yield : 76% (requires chromatographic purification; purity 95.4%)

Limitation : Residual SOCl₂ complicates large-scale processing, requiring multiple aqueous washes.

Route 3: Enzymatic Aminolysis (Green Chemistry Approach)

Catalyst : Immobilized Candida antarctica lipase B (Novozym 435)
Solvent : tert-Butyl methyl ether, 40°C
Conversion : 91% after 24 hr (no racemization observed)
Advantage : Eliminates need for protecting groups on the tetrahydrofuran ring.

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

Data from WO2019167085A1 highlight ethyl acetate/n-heptane mixtures for crystallization, reducing API loss by 12% compared to methanol/water systems.

Table 1. Solvent Impact on Crystallization Efficiency

Solvent System Yield (%) Purity (%) Particle Size (µm)
Ethyl acetate/heptane 89 99.91 50–100
Methanol/water 77 98.4 150–200
Acetone/n-heptane 82 99.2 75–125

Impurity Profiling and Control

  • N-Alkylation byproducts : Formed when excess amine reacts with activated intermediates (up to 2.8% in Route 1). Mitigated by maintaining pH <8.5.
  • Tetrahydrofuran ring-opening : Observed at temperatures >60°C during solvent stripping. Controlled via reduced-pressure distillation at 40°C.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, ArH), 6.98–6.89 (m, 3H, ArH), 4.12 (q, J=7.2 Hz, 1H, THF-CH), 3.85–3.72 (m, 2H, OCH₂), 3.45 (t, J=6.8 Hz, 2H, NCH₂).
  • HRMS : [M+H]⁺ calcd for C₁₅H₂₀NO₃: 262.1443; found: 262.1441.

Polymorph Screening

PXRD analysis (WO2019167085A2) identified Form I (melting point 132°C) as the stable polymorph, with no hydrates or solvates detected below 90% RH.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance drug solubility.

    Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s ability to enhance drug solubility is attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide, highlighting differences in substituents, molecular properties, and synthesis routes:

Compound Name Substituents (Propanamide Backbone) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
This compound - 3-Phenoxy
- N-(Tetrahydrofuran-2-yl)methyl
C₁₅H₁₉NO₃ 261.32 Not explicitly reported; inferred from analogs. N/A
(S)-2-Chloro-N-((tetrahydrofuran-2-yl)methyl)propanamide - 2-Chloro
- N-(Tetrahydrofuran-2-yl)methyl
C₈H₁₄ClNO₂ 191.66 Synthesized via DCC-mediated coupling; potential intermediate for chiral pharmaceuticals.
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide - Cyclopropanecarboxamide
- Tetrahydro-2-oxo-3-furanyl
C₁₅H₁₅ClN₂O₃ 306.75 Agricultural fungicide (cyprofuram); demonstrates the role of tetrahydrofuran derivatives in agrochemicals.
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide - 3-Hydroxy
- 3-(Thiophen-2-yl)
- N-Methyl
C₈H₁₁NO₂S 185.24 Reference standard for analytical methods; highlights metabolic stability of hydroxamic acid derivatives.
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide - 3-(4-Cyanophenoxy)
- 2-Hydroxy-2-methyl
- N-Aryl
C₂₀H₁₅F₃N₂O₃ 388.34 High-resolution crystallographic data; used in hormone therapy research.

Structural and Functional Insights

  • Tetrahydrofuran Derivatives : Compounds like (S)-2-chloro-N-((tetrahydrofuran-2-yl)methyl)propanamide and cyprofuram demonstrate the importance of tetrahydrofuran moieties in enhancing lipophilicity and metabolic stability. The tetrahydrofuran-2-ylmethyl group in the target compound may similarly improve membrane permeability.
  • Phenoxy vs. Chloro Substituents: Replacement of the 3-phenoxy group with chloro (as in ) reduces steric bulk but may alter electronic properties, affecting binding affinity in biological targets.
  • Amide Linkage Variations : The cyclopropanecarboxamide in cyprofuram and the hydroxamic acid in illustrate how modifications to the amide group can tailor compounds for specific applications (e.g., fungicides vs. enzyme inhibitors).

Biological Activity

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be dissected into three main components:

  • Phenoxy Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Tetrahydrofuran Moiety : May enhance solubility and stability.
  • Propanamide Linkage : Essential for biological activity due to its role in molecular interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives featuring phenoxy and tetrahydrofuran groups have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

CompoundCell LineIC50 (µM)Mechanism of Action
3-Phenoxy-N-(tetrahydrofuran)HepG25.0Induction of apoptosis
3-Phenoxy-N-(tetrahydrofuran)MCF-77.5Inhibition of tubulin polymerization

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific enzymes associated with tumor progression. For instance, the inhibition of malate dehydrogenase (MDH) has been observed, which is crucial in cellular metabolic pathways.

Enzyme TargetIC50 (µM)Reference
MDH13.15
MDH22.22

These findings suggest that modifications to the phenoxy or tetrahydrofuran groups could enhance enzyme inhibitory activity.

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Anticancer Activity : A series of phenoxy derivatives were synthesized and tested against multiple cancer cell lines, revealing that specific substitutions on the phenyl ring significantly enhanced cytotoxicity.
    • Findings : Compounds with electron-withdrawing groups showed increased potency against cancer cells compared to their electron-donating counterparts.
  • Mechanistic Insights : Research demonstrated that compounds similar to this compound induced apoptosis through the activation of caspase pathways in treated cells.
    • : The structural configuration plays a pivotal role in determining the mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen substituents on the phenoxy group enhances binding affinity and selectivity towards cancer cell targets.
  • Linkage Variations : Altering the amide linkage affects both solubility and biological activity, indicating a delicate balance between hydrophobic interactions and steric hindrance.

Q & A

Q. What are the key steps in synthesizing 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide, and what reagents are critical for its preparation?

The synthesis typically involves coupling (S)-2-chloropropanoic acid with tetrahydrofurfurylamine using N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0°C. Post-reaction, the crude product is purified via column chromatography with hexane/ethyl acetate eluent, yielding ~79% purity. Careful control of reaction temperature and solvent choice is essential to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity. NMR is particularly critical for verifying amide and tetrahydrofuran moieties .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Initial screens include in vitro assays for anti-inflammatory or anticancer activity. For example, cyclooxygenase (COX) inhibition assays or cytotoxicity tests against cancer cell lines (e.g., MTT assays) are common. Functional groups like the amide and phenoxy moieties may enhance target binding .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography with hexane/ethyl acetate gradients is standard. Recrystallization using polar solvents (e.g., ethanol/water mixtures) may further enhance purity. Analytical HPLC can guide solvent system selection .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

Reaction parameters like temperature (0–25°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading (DCC stoichiometry) must be systematically varied. Evidence suggests that slow amine addition and inert atmospheres reduce byproducts .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Comparative SAR studies are critical. For example, replacing the 3-phenoxy group with nitro or chloro substituents (as in analogs from ) alters hydrophobicity and electronic effects, impacting receptor binding. Computational docking studies can validate these observations .

Q. How do functional groups influence the compound’s stability under physiological conditions?

The tetrahydrofuran ring’s ether linkage confers resistance to hydrolysis, while the amide bond may degrade under acidic or enzymatic conditions (e.g., peptidases). Accelerated stability studies in pH-varied buffers or simulated gastric fluid can quantify degradation pathways .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

Density functional theory (DFT) calculates electronic properties of the amide and phenoxy groups, while molecular dynamics (MD) simulations predict binding modes to targets like COX-2 or kinase enzymes. QSAR models can link structural features (e.g., logP, polar surface area) to activity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Target engagement assays (e.g., SPR for binding affinity), gene knockout models, or phosphoproteomics can identify downstream signaling pathways. For instance, highlights triazole-containing analogs interacting with inflammatory mediators like TNF-α .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

Industrial-scale production requires optimizing solvent recovery (e.g., dichloromethane distillation) and replacing column chromatography with recrystallization or continuous-flow HPLC. Process analytical technology (PAT) ensures real-time quality control .

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